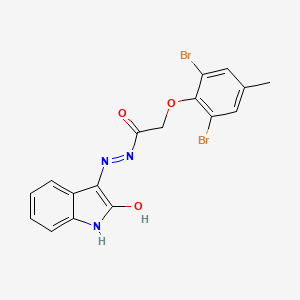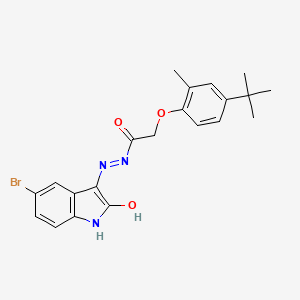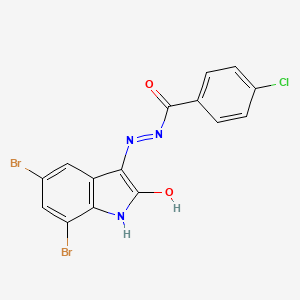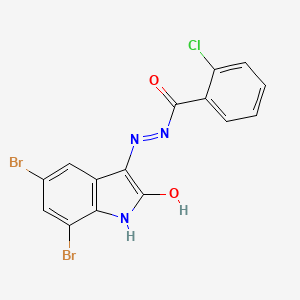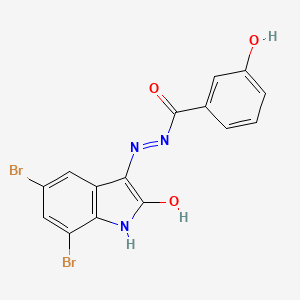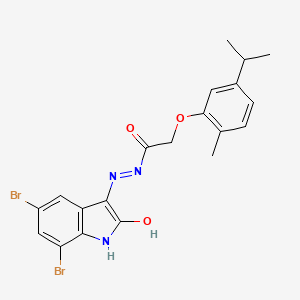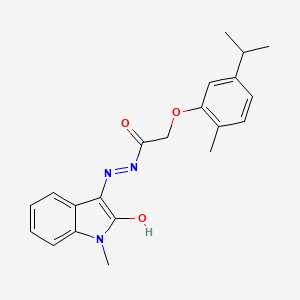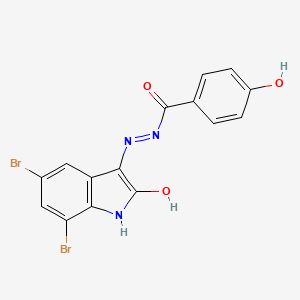
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
Vue d'ensemble
Description
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, also known as DBIH, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DBIH is a hydrazide derivative of indole, which is a heterocyclic compound that is widely distributed in nature and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, it has been found to induce apoptosis, or programmed cell death, by activating various signaling pathways. In bacteria and viruses, it has been found to disrupt the normal functioning of cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been found to exhibit a wide range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, it has been found to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In bacteria and viruses, it has been found to inhibit growth and replication. In plants, it has been found to inhibit photosynthesis and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific cellular processes. However, one of the limitations is its potential toxicity, which can vary depending on the concentration used and the specific application.
Orientations Futures
There are several future directions for research on N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, including the development of novel derivatives with improved potency and selectivity, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide and its potential side effects and toxicity.
Applications De Recherche Scientifique
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antitumor, antimicrobial, and antiviral activities. In agriculture, it has been investigated for its potential use as a herbicide and insecticide. In materials science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O3/c16-8-5-10-12(11(17)6-8)18-15(23)13(10)19-20-14(22)7-1-3-9(21)4-2-7/h1-6,18,21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHQRONUALRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




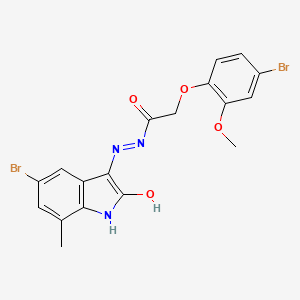



![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B3744179.png)
